1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine
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Overview
Description
The compound “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , but the specific mechanism of action for this compound is not known without further study.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Piperazine derivatives can have varying levels of toxicity based on their specific structures . Without specific data, it’s difficult to assess the safety and hazards of “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine”.
Future Directions
Given the wide range of biological activity exhibited by piperazine derivatives, “1-acetyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and assessing its safety profile.
Properties
IUPAC Name |
1-[4-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(18-7-9-19(10-8-18)14(2)20)11-15-5-6-16(21-3)17(12-15)22-4/h5-6,12-13H,7-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVGDLVJJNOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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